NanoLuc substrate 1

bioluminescence assay reporter gene assay NanoLuc substrate

NanoLuc Substrate 1 (furimazine; CAS 1374040-24-0) is a synthetic imidazopyrazinone substrate co-engineered with the NanoLuc® luciferase enzyme to create an exceptionally bright, glow-type bioluminescent reporter system. NanoLuc is a 19 kDa subunit derived from the deep-sea shrimp Oplophorus gracilirostris via directed evolution.

Molecular Formula C24H18FN3O3
Molecular Weight 415.4 g/mol
Cat. No. B12363159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNanoLuc substrate 1
Molecular FormulaC24H18FN3O3
Molecular Weight415.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=C(C(=CC=C5)O)F
InChIInChI=1S/C24H18FN3O3/c25-22-17(9-4-10-21(22)29)20-14-28-23(18(26-20)12-15-6-2-1-3-7-15)27-19(24(28)30)13-16-8-5-11-31-16/h1-11,14,29-30H,12-13H2
InChIKeyVCZKXMXKJMWNJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NanoLuc Substrate 1 (Furimazine) for High-Sensitivity Bioluminescence Assays: Procurement and Selection Guide


NanoLuc Substrate 1 (furimazine; CAS 1374040-24-0) is a synthetic imidazopyrazinone substrate co-engineered with the NanoLuc® luciferase enzyme to create an exceptionally bright, glow-type bioluminescent reporter system. NanoLuc is a 19 kDa subunit derived from the deep-sea shrimp Oplophorus gracilirostris via directed evolution [1]. Furimazine was specifically developed to maximize light output from this engineered luciferase, enabling applications ranging from sensitive gene expression assays to real-time protein interaction monitoring in live cells [1].

Why Generic Substitution of NanoLuc Substrate 1 (Furimazine) with Coelenterazine or Firefly Luciferin Fails


NanoLuc Substrate 1 (furimazine) and the NanoLuc luciferase were co-evolved through directed evolution and chemical optimization to achieve their unique performance characteristics [1]. Substituting furimazine with native coelenterazine—the substrate of the wild‑type Oplophorus luciferase—results in a ~30‑fold reduction in maximum luminescence intensity (apparent Vmax) when paired with NanoLuc . Likewise, exchanging the NanoLuc/furimazine system for conventional firefly or Renilla luciferase reporters sacrifices approximately two orders of magnitude in specific activity [1]. The glow‑type kinetic profile (signal half‑life >2 h) is also intrinsic to the furimazine–NanoLuc pair; alternative luciferin analogues often exhibit flash‑type kinetics or shorter signal duration, complicating quantitative assay workflows [1].

Quantitative Performance Benchmarks for NanoLuc Substrate 1 (Furimazine) Against Key Comparators


Furimazine Delivers ~30‑Fold Higher Maximal Luminescence Than Native Coelenterazine with NanoLuc

When purified NanoLuc luciferase is used with furimazine instead of its native substrate coelenterazine, the maximum luminescence (apparent Vmax) is approximately 30‑fold higher . The apparent Km for both substrates is ~10 μM, indicating that the enhanced output is not due to altered binding affinity but rather to a superior catalytic turnover of furimazine by the engineered enzyme .

bioluminescence assay reporter gene assay NanoLuc substrate

NanoLuc/Furimazine Exhibits ~150‑Fold Higher Specific Activity Than Firefly or Renilla Luciferases

In glow‑type assay configurations, the NanoLuc/furimazine system produces glow‑type luminescence with a specific activity approximately 150‑fold greater than that of firefly (Photinus pyralis) or Renilla (Renilla reniformis) luciferases [1]. This improvement is observed under matched assay conditions and reflects the combined optimization of enzyme and substrate [1].

reporter gene assay luciferase comparison bioluminescence imaging

Furimazine Generates Glow‑Type Kinetics with Signal Half‑Life Exceeding 2 Hours

NanoLuc/furimazine bioluminescence follows glow‑type kinetics with a signal half‑life of >2 h, enabling sustained, stable light output suitable for batch‑mode assays and automated plate reading [1]. In contrast, many coelenterazine‑based systems exhibit flash‑type kinetics with rapid decay, requiring precise timing or injectors for accurate quantification [1].

bioluminescence kinetics reporter stability high‑throughput screening

NanoLuc/Furimazine Luminescence in Mammalian Cells Is ~2.5 Million‑Fold Brighter Than Wild‑Type Oluc‑19/Coelenterazine

Directed evolution of the Oplophorus luciferase subunit combined with the introduction of furimazine increased luminescence expression in mammalian cells by ~2.5 million‑fold relative to the wild‑type Oluc‑19 enzyme using its native substrate coelenterazine [1]. This improvement stems from both enhanced enzyme stability and expression in mammalian cells and the superior catalytic properties of furimazine [1].

mammalian cell reporter gene expression NanoLuc optimization

Fluorofurimazine Yields 9‑Fold Brighter In Vivo Signal Than Furimazine After Intravenous Administration

Although furimazine is the standard substrate for in vitro NanoLuc assays, its low aqueous solubility and bioavailability limit in vivo imaging performance. A direct comparison in mice showed that the derivative fluorofurimazine produced bioluminescence ~9‑fold brighter than furimazine following intravenous injection, and ~3‑fold brighter after intraperitoneal administration [1]. This demonstrates that while furimazine remains the benchmark for cellular assays, optimized derivatives may be preferable for whole‑animal imaging [1].

in vivo bioluminescence imaging NanoLuc substrate small animal imaging

Recommended Application Scenarios for NanoLuc Substrate 1 (Furimazine) Based on Quantitative Performance Data


High‑Throughput Screening and Reporter Gene Assays in Mammalian Cells

The ~2.5 million‑fold increase in luminescence over wild‑type Oluc‑19 [1] and ~150‑fold higher specific activity versus firefly luciferase [1] make furimazine/NanoLuc the optimal reporter system for detecting weak transcriptional responses or low‑abundance targets. Its glow‑type kinetics with >2 h signal half‑life [1] are ideal for automated plate readers, eliminating the need for injectors and enabling batch‑mode processing.

Real‑Time Protein Interaction Studies Using NanoBiT or NanoBRET

The high brightness and sustained glow‑type signal of furimazine [1] support sensitive detection of protein complementation (NanoBiT) and bioluminescence resonance energy transfer (NanoBRET). The low background and minimal cytotoxicity at working concentrations allow extended live‑cell monitoring without compromising cell health.

Secreted Reporter Assays with Cell Culture Medium Sampling

Because NanoLuc can be engineered for secretion, and furimazine generates a stable signal for >2 h [1], researchers can sample culture medium at convenient intervals and measure luminescence offline. This non‑lytic approach is particularly valuable for longitudinal studies or when cells are needed for downstream analyses.

In Vitro Biochemical Assays Requiring Extreme Sensitivity

The ~30‑fold higher Vmax of furimazine relative to coelenterazine directly translates to improved assay sensitivity in purified enzyme reactions. This advantage is critical for inhibitor screening, enzyme kinetics, and diagnostic assays where signal‑to‑noise ratio determines the lower limit of detection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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